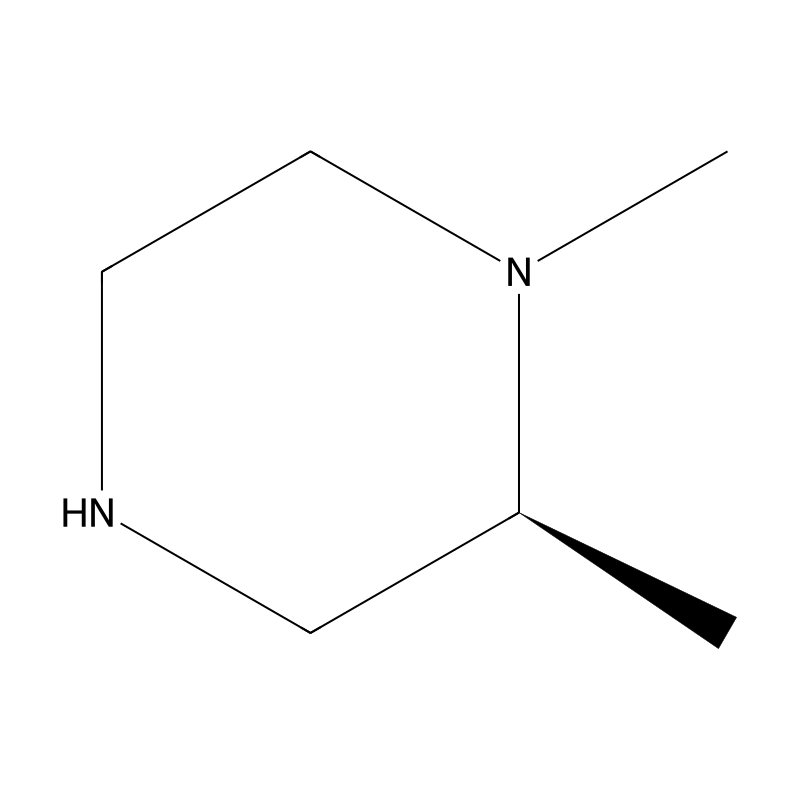(S)-1,2-Dimethylpiperazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(S)-1,2-Dimethylpiperazine is a chiral compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific isomer features methyl groups attached to the first and second carbon atoms of the piperazine ring. The compound can exist as a dihydrochloride salt, which enhances its solubility and stability in various applications. Its molecular formula is C₆H₁₄N₂, and it has a molecular weight of 114.19 g/mol .
The structure of (S)-1,2-Dimethylpiperazine influences its chemical properties and biological activities. The presence of methyl groups contributes to steric hindrance and alters the electronic environment of the nitrogen atoms, which can affect its reactivity and interaction with biological systems.
Currently, there is no documented information on the specific mechanism of action of (S)-1,2-dimethylpiperazine.
Potential Enzyme Inhibitor
One area of study for (S)-1,2-Dimethylpiperazine is its potential as an enzyme inhibitor. Enzymes are biological molecules that act as catalysts in many cellular processes. By inhibiting specific enzymes, researchers can potentially develop new drugs to treat various diseases. Some studies have investigated the possibility of (S)-1,2-Dimethylpiperazine inhibiting the activity of certain bacterial enzymes [].
- Alkylation: The nitrogen atoms can undergo alkylation reactions with alkyl halides, resulting in the substitution of hydrogen atoms with alkyl groups.
- Acylation: It can react with acyl halides or acid anhydrides to form amides, which introduces new functional groups into the piperazine structure .
- N-Oxidation: This compound can be oxidized to form N-oxides when treated with oxidizing agents like peracids or hydrogen peroxide.
- Coordination Chemistry: (S)-1,2-Dimethylpiperazine can act as a ligand in coordination complexes with metal ions, forming stable complexes that exhibit unique properties .
(S)-1,2-Dimethylpiperazine exhibits various biological activities that make it relevant in pharmaceutical research. It is known for its potential as a central nervous system stimulant and has been studied for its interactions with neurotransmitter receptors. Research indicates that piperazine derivatives may possess antipsychotic properties and can influence dopaminergic and serotonergic pathways. Additionally, studies have highlighted its potential use in treating anxiety and depression due to its effects on neurotransmitter modulation.
The synthesis of (S)-1,2-Dimethylpiperazine can be achieved through several methods:
- Cyclization of Amines: One common method involves the cyclization of 1,2-diamines with appropriate reagents under controlled conditions to form the piperazine ring.
- Reduction Reactions: Starting from precursors such as 1,2-dimethylpyridine or similar compounds, reduction processes can yield (S)-1,2-Dimethylpiperazine.
- Chiral Resolution: Enantiomeric separation techniques can be employed to isolate the (S) enantiomer from racemic mixtures using chiral catalysts or chromatographic methods .
(S)-1,2-Dimethylpiperazine finds applications across various fields:
- Pharmaceuticals: It is utilized in drug development for its potential therapeutic effects on mental health disorders.
- Chemical Intermediates: The compound serves as an intermediate in synthesizing other organic compounds and pharmaceuticals.
- Polymer Chemistry: It is used in the development of polymeric materials due to its ability to form stable complexes with metal ions .
Research on (S)-1,2-Dimethylpiperazine has focused on its interactions with various biological targets:
- Neurotransmitter Receptors: Studies have shown that it interacts with serotonin and dopamine receptors, influencing mood and behavior.
- Enzyme Inhibition: Some studies indicate potential inhibitory effects on certain enzymes involved in neurotransmitter metabolism, suggesting a role in modulating neurotransmitter levels .
Several compounds share structural similarities with (S)-1,2-Dimethylpiperazine. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-Methylpiperazine | One methyl group at position 1 | Less steric hindrance compared to (S)-1,2-Dimethylpiperazine |
| 2-Methylpiperazine | One methyl group at position 2 | Similar reactivity but different biological activity profile |
| 2,5-Dimethylpiperazine | Two methyl groups at positions 2 and 5 | Potentially different pharmacological effects due to altered structure |
| 2,2-Dimethylpiperazine | Two methyl groups at position 2 | Different steric properties affecting interaction profiles |
(S)-1,2-Dimethylpiperazine is unique due to its specific stereochemistry and arrangement of substituents that influence both its chemical reactivity and biological activity compared to these similar compounds. Its distinct properties make it a valuable compound in medicinal chemistry and material science .








